molecular formula C5H10N4 B1352039 3-(1H-1,2,4-triazol-1-yl)propan-1-amine CAS No. 69807-82-5

3-(1H-1,2,4-triazol-1-yl)propan-1-amine

Cat. No. B1352039
CAS RN: 69807-82-5
M. Wt: 126.16 g/mol
InChI Key: IXXJEYNOJZNYBD-UHFFFAOYSA-N
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Description

“3-(1H-1,2,4-Triazol-1-yl)propan-1-amine” is a chemical compound with the empirical formula C5H12Cl2N4. Its molecular weight is 199.081. It is a solid substance1.



Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which include “3-(1H-1,2,4-triazol-1-yl)propan-1-amine”, has been reported in various studies23. For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives2. The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis2.



Molecular Structure Analysis

The molecular structure of “3-(1H-1,2,4-triazol-1-yl)propan-1-amine” has been analyzed using various spectroscopic techniques. For example, the IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring2.



Chemical Reactions Analysis

The chemical reactions involving “3-(1H-1,2,4-triazol-1-yl)propan-1-amine” have been studied in the context of synthesizing substituted furazans3. The strategy includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing the trifluoroacetyl protecting group3.



Physical And Chemical Properties Analysis

“3-(1H-1,2,4-Triazol-1-yl)propan-1-amine” is a solid substance1. Its empirical formula is C5H12Cl2N4 and its molecular weight is 199.081.


Scientific Research Applications

Anticancer Agents

  • Field : Medicinal Chemistry
  • Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .
  • Method : The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis. Their cytotoxic activities were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
  • Results : Compounds 7d, 7e, 10a and 10d showed promising cytotoxic activity lower than 12 μM against Hela cell line .

Organic Synthesis

  • Field : Organic Chemistry
  • Application : 1,2,4-triazole derivatives have been used in the synthesis of organic compounds with a more sustainable perspective .
  • Method : The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .
  • Results : This methodology has been applied to the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, due to the retro-Michael reaction .

Antimicrobial Agents

  • Field : Medicinal Chemistry
  • Application : 1,2,4-triazole derivatives have been reported to exhibit a wide range of biological applications including antimicrobial activity .
  • Method : The compounds are synthesized and their antimicrobial activity is evaluated using various assays against different strains of bacteria and fungi .
  • Results : The specific results can vary depending on the specific compound and the microbial strain tested .

Anticonvulsant Agents

  • Field : Neuropharmacology
  • Application : Some 1,2,4-triazole derivatives have been found to possess anticonvulsant activity .
  • Method : The compounds are synthesized and their anticonvulsant activity is evaluated using various animal models of epilepsy .
  • Results : The specific results can vary depending on the specific compound and the model of epilepsy used .

Organic Synthesis

  • Field : Organic Chemistry
  • Application : 1,2,4-triazole derivatives have been used in the synthesis of organic compounds with a more sustainable perspective .
  • Method : The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .
  • Results : This methodology has been applied to the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, due to the retro-Michael reaction .

Antitubercular Agents

  • Field : Medicinal Chemistry
  • Application : Some 1,2,4-triazole derivatives have been found to possess antitubercular activity .
  • Method : The compounds are synthesized and their antitubercular activity is evaluated using various assays against different strains of Mycobacterium tuberculosis .
  • Results : The specific results can vary depending on the specific compound and the strain of Mycobacterium tuberculosis tested .

Antidiabetic Agents

  • Field : Endocrinology
  • Application : Some 1,2,4-triazole derivatives have been found to possess antidiabetic activity .
  • Method : The compounds are synthesized and their antidiabetic activity is evaluated using various animal models of diabetes .
  • Results : The specific results can vary depending on the specific compound and the model of diabetes used .

Antimalarial Agents

  • Field : Parasitology
  • Application : Some 1,2,4-triazole derivatives have been found to possess antimalarial activity .
  • Method : The compounds are synthesized and their antimalarial activity is evaluated using various assays against different strains of Plasmodium species .
  • Results : The specific results can vary depending on the specific compound and the strain of Plasmodium tested .

Safety And Hazards

properties

IUPAC Name

3-(1,2,4-triazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXJEYNOJZNYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402620
Record name 1H-1,2,4-TRIAZOLE-1-PROPANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,4-triazol-1-yl)propan-1-amine

CAS RN

69807-82-5
Record name 1H-1,2,4-Triazole-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69807-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-TRIAZOLE-1-PROPANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 20.7 g of 1H-1,2,4-triazole and 37.5 ml of acrylonitrile was heated on a steam bath for 3 hours and then concentrated to an oil. This oil was added to 200 ml of methanol and 100 ml of concentrated ammonium hydroxide containing Raney nickel catalyst in a Parr apparatus and hydrogenated for 8 hours with an uptake of about 46 psi of hydrogen. The catalyst was removed by filtration and ethanol was added to the filtrate. The mixture was filtered, the filtrate was concentrated, then reconcentrated from toluene, giving 36.6 g of the desired intermediate as an oil.
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Acrylonitrile (5) and 1H-1,2,4-triazole (2) are reacted with heat for about 2-4 hours, concentrated to an oil and then hydrogenated with Raney nickel catalyst in methanol and ammonium hydroxide for a period of about 8-10 hours, giving 1H-1,2,4-triazole-1-propanamine (6).
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 3-(1H-1,2,4-triazol-1-yl)-propanenitrile (25 g, 0.204 mol) and Raney-Nickel (5 g, 0.2 w/w, wet) in methanol (300 mL) was added a solution of 25% aqueous NH4OH (75 mL). The above reaction mixture was hydrogenated under pressure (75 psi of hydrogen) for a period of 6 h. The catalyst was then filtered off and the filtrate was concentrated under reduced pressure. The residue obtained was taken up in DCM (150 mL) then triturated 4 times and the combined organic layer was concentrated under reduced pressure to yield 22 g of the title compound as a liquid (85%). The above compound was converted to its hydrochloride using HCl gas in a mixture of ether/methanol (9.5/0.5) to yield 20 g of the product as its dihydrochloride.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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